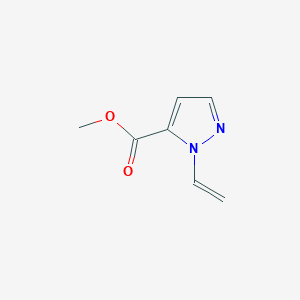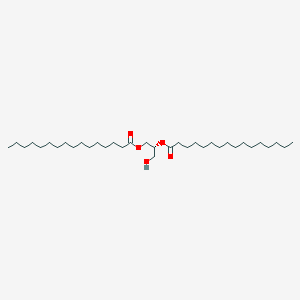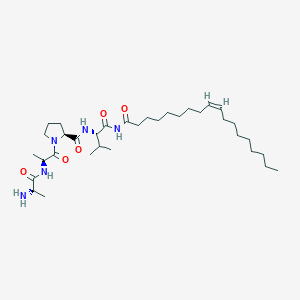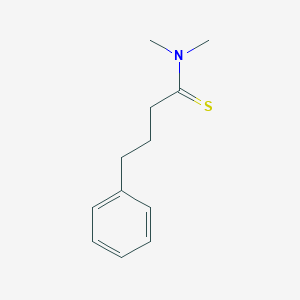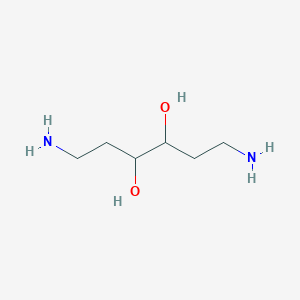
1,6-Diamino-3,4-dihydroxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diamino-3,4-dihydroxyhexane, commonly known as DADH, is an important organic compound used in various scientific research applications. It is a diamino alcohol with the chemical formula C6H16N2O2 and molecular weight of 148.21 g/mol. DADH is used as a building block in the synthesis of biologically active molecules and has been studied extensively for its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DADH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DADH has been shown to react with various electrophiles such as alkyl halides, acyl halides, and isocyanates to form covalent bonds.
Biochemical and Physiological Effects:
DADH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DADH in lab experiments is its versatility as a building block in the synthesis of biologically active molecules. DADH is also relatively easy to synthesize and is commercially available. However, one limitation of using DADH is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the use of DADH in scientific research. One potential application is in the synthesis of novel antitumor agents and enzyme inhibitors. DADH could also be used as a substrate for the discovery of new enzymes and as a model compound for studying the mechanisms of enzymatic reactions. Finally, DADH could be used as a monomer in the synthesis of new polymers with unique properties and applications.
Métodos De Síntesis
DADH can be synthesized through a multi-step process starting from the commercially available 1,6-hexanediol. The first step involves the conversion of 1,6-hexanediol to 1,6-dichlorohexane using thionyl chloride. The resulting dichloride is then treated with ammonia to yield 1,6-diaminohexane. Finally, the diamine is oxidized with sodium periodate to produce DADH.
Aplicaciones Científicas De Investigación
DADH has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DADH has been used as a building block in the synthesis of biologically active molecules such as antitumor agents, antimicrobial agents, and enzyme inhibitors. In biochemistry, DADH has been used as a substrate for various enzymes and as a model compound for studying the mechanisms of enzymatic reactions. In materials science, DADH has been used as a monomer in the synthesis of polyamides and other polymers.
Propiedades
Número CAS |
125078-78-6 |
|---|---|
Nombre del producto |
1,6-Diamino-3,4-dihydroxyhexane |
Fórmula molecular |
C6H16N2O2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1,6-diaminohexane-3,4-diol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-5(9)6(10)2-4-8/h5-6,9-10H,1-4,7-8H2 |
Clave InChI |
XJAYIRLVNXHVIB-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(CCN)O)O |
SMILES canónico |
C(CN)C(C(CCN)O)O |
Sinónimos |
1,6-DHXH 1,6-diamino-3,4-dihydroxyhexane 3,4-dihydroxy-1,6-hexanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



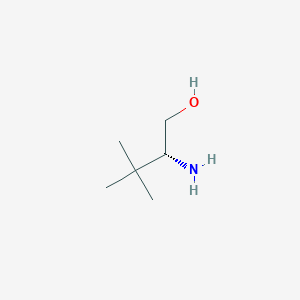

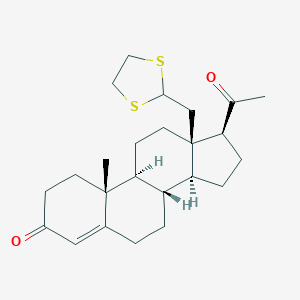



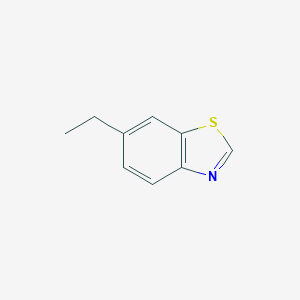
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
